(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H19N3O2/c1-15-22-18-10-6-5-9-17(18)20(25)23(15)14-13-21-19(24)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,24)/b12-11+ |
InChI Key |
NJOGZGYNMKDUBD-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Methylquinazolin-4(3H)-one
The quinazolinone core is synthesized from anthranilic acid 1 via cyclization with acetic anhydride. Under microwave irradiation (210 W, 10 min), anthranilic acid undergoes acetylation to form 2-methyl-4H-benzo[1,oxazin-4-one I , followed by insitu treatment with ammonium acetate to yield 2-methylquinazolin-4(3H)-one II (62% yield, m.p. 239–241°C).
Reaction Scheme:
Optimization Data:
| Parameter | Value |
|---|---|
| Microwave Power | 210 W |
| Reaction Time | 10 min |
| Yield | 62% |
| Recrystallization | Ethanol (6 mL/g) |
Side-Chain Introduction: Ethylamine Functionalization
N-Alkylation with Ethyl Chloroacetate
Sodium hydride (60%) in DMF facilitates the alkylation of II with ethyl chloroacetate. At 0°C, II is deprotonated, followed by nucleophilic substitution to form ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate III (75% yield). Subsequent reduction of the ester to ethanolamine is achieved via LiAlH, yielding 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine IV (68% yield).
Critical Conditions:
-
Base: NaH (2.4 eq) in DMF
-
Temperature: 0°C → RT
-
Reaction Time: 4 hours
Enamide Formation: Cinnamide Coupling
Condensation with Cinnamoyl Chloride
Compound IV reacts with (E)-3-phenylacryloyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine as a base. The reaction proceeds at 0°C for 2 hr, yielding the target compound V in 82% yield.
Stereochemical Control:
The E-configuration is favored due to steric hindrance during nucleophilic attack. IR and H NMR confirm trans geometry:
-
IR: 1630 cm (C=C stretch)
-
H NMR: δ 6.80 (d, J = 15.6 Hz, 1H, CH=CH), 7.60 (d, J = 15.6 Hz, 1H, CH=CH).
Alternative Method:
A one-pot approach condenses IV with benzaldehyde and acetic anhydride in ethanol/NaOH (30%), forming the enamide via Knoevenagel condensation (70% yield).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
Characterization and Spectral Data
Intermediate IV: 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethylamine
Target Compound V: (2E)-N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide
-
H NMR (400 MHz, CDCl): δ 2.14 (s, 3H, CH), 3.70 (t, 2H, NCH), 4.25 (t, 2H, CHNH), 6.80 (d, J = 15.6 Hz, 1H, CH=CH), 7.20–8.15 (m, 9H, Ar-H).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide typically involves several steps:
- Starting Materials : The synthesis begins with anthranilic acid, which is reacted with acetic anhydride to form 2-methyl-4H-benzo[1,3]oxazin-4-one.
- Formation of Quinazoline Derivative : This intermediate is then treated with ammonium acetate to yield the quinazoline derivative.
- Final Reaction : The final product is obtained by reacting the quinazoline derivative with appropriate amines or other reagents under controlled conditions.
Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide has significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
There is growing interest in the anticancer properties of quinazoline derivatives. Preliminary studies suggest that (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Therapeutic Applications
Given its biological activities, (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide has potential therapeutic applications:
Antibacterial Agents
Due to its effective antimicrobial properties, this compound could be developed into a novel class of antibacterial agents to combat resistant strains of bacteria.
Cancer Treatment
The compound's ability to inhibit cancer cell growth positions it as a candidate for further development as an anticancer drug. Its derivatives may enhance efficacy and reduce side effects compared to existing therapies.
Case Studies and Research Findings
Several studies have investigated the applications of quinazoline derivatives similar to (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide:
Mechanism of Action
The mechanism of action of (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Biological Activity
Introduction
The compound (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide is a synthetic organic molecule notable for its structural complexity and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 333.4 g/mol. Its structure features a quinazoline moiety, an enamide functional group, and a phenyl propene segment, which are crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown anticancer properties, particularly against specific cancer cell lines.
- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Some derivatives of quinazoline compounds have been noted for their anti-inflammatory activities.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. For instance, quinazoline derivatives often act as inhibitors of carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the inhibitory activity of quinazoline derivatives on human carbonic anhydrases, revealing promising results for selective inhibition against cancer cells .
- Compounds structurally related to (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide were shown to inhibit tumor growth in vitro.
-
Antimicrobial Research :
- Research indicates that certain quinazoline derivatives exhibit significant antibacterial activity against various strains, suggesting potential therapeutic uses in infectious diseases.
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Quinazoline Ring | Anticancer, antimicrobial |
| Enamide Functional Group | Diverse pharmacological properties |
| Phenyl Propene Segment | Anti-inflammatory, antimicrobial |
Safety and Toxicity Profile
Preliminary evaluations indicate that the compound is moderately stable in vitro and does not exhibit significant cytotoxicity at concentrations up to 100 µM in cell lines such as HepG2 and H9c2 . Further toxicological studies are required to assess its safety profile comprehensively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h)
- Structure : Shares the 2-methyl-4-oxoquinazolin-3(4H)-yl group but replaces the propenamide-ethyl chain with a benzamide .
- Physicochemical Properties : Melting point (187°C), IR (C=O stretch at 1665 cm⁻¹), and NMR (δ 2.36 ppm for CH₃; aromatic protons at 7.5–8.1 ppm) .
- Activity: Not explicitly reported, but the benzamide group may reduce flexibility compared to the ethyl-propenamide linker in the main compound.
5-Bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide
- Structure : Replaces the propenamide with a brominated furan carboxamide .
- Molecular Weight : 376.20 g/mol.
- Potential Impact: The bromine atom may enhance lipophilicity and alter target selectivity compared to the phenylpropenamide group.
2-(4-(4-Oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (2d)
- Structure : Features a phenylacetic acid substituent instead of the ethyl-propenamide chain .
- Physicochemical Properties : Higher melting point (267°C) due to increased polarity from the carboxylic acid group.
- Activity : Likely reduced cellular permeability compared to the main compound due to ionization at physiological pH.
Cinnamamide (Propenamide) Derivatives
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
- Structure: Retains the cinnamamide backbone but substitutes the quinazolinone-ethyl group with a bis(trifluoromethyl)phenyl ring .
- Activity : Exhibits potent antimicrobial effects (MIC: 12.9–25.9 µM against MRSA), surpassing ampicillin (MIC: 45.8 µM) .
- SAR : Electron-withdrawing CF₃ groups enhance lipophilicity and bacterial membrane interaction.
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568)
- Structure: Substitutes the quinazolinone-ethyl group with a hydroxypropyl chain .
- Activity : Demonstrates anticonvulsant effects in epilepsy models, highlighting the cinnamamide scaffold’s versatility in targeting neurological pathways.
Hybrid Structures with Dual Pharmacophores
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Structure: Combines a thiazole ring with a cyano-substituted propenamide .
- Molecular Weight : 379.9 g/mol.
- Potential Activity: The thiazole and cyano groups may confer distinct electronic properties, influencing binding to enzymatic targets.
Key Comparative Data
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*Estimated using ClogP calculators based on structural analogs.
Research Findings and Structure-Activity Relationships (SAR)
Q & A
Q. What analytical challenges arise in quantifying degradation products?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in mobile phase. Identify hydrolyzed products (e.g., free quinazolinone) via m/z peaks.
- Forced degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B). Calculate degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
